6-Butyl-1,3-benzothiazol-2-amine hydrobromide
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Overview
Description
6-Butyl-1,3-benzothiazol-2-amine hydrobromide is a chemical compound with the molecular formula C11H14N2S·HBr and a molecular weight of 287.22 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-1,3-benzothiazol-2-amine hydrobromide typically involves the reaction of 2-aminobenzenethiol with butyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Butyl-1,3-benzothiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, potassium carbonate, ethanol as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Hydroxylated, cyanated, or alkoxylated derivatives.
Scientific Research Applications
6-Butyl-1,3-benzothiazol-2-amine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-butyl-1,3-benzothiazol-2-amine hydrobromide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication . Additionally, it can bind to receptors involved in cell signaling pathways, thereby modulating cellular responses and exerting its biological effects .
Comparison with Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core structure but lacks the butyl group, resulting in different biological activities and applications.
6-Methyl-1,3-benzothiazol-2-amine: Similar structure with a methyl group instead of a butyl group, leading to variations in chemical reactivity and biological properties.
Uniqueness: 6-Butyl-1,3-benzothiazol-2-amine hydrobromide is unique due to the presence of the butyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets.
Properties
IUPAC Name |
6-butyl-1,3-benzothiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.BrH/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9;/h5-7H,2-4H2,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLORBZQONQDYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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